Stigmasta-3,5,24(28)-triene

Description

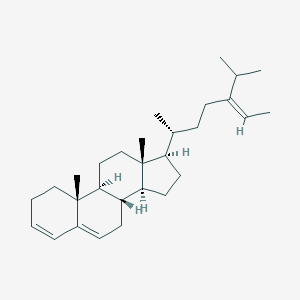

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h7-8,10,13,20-21,24-27H,9,11-12,14-19H2,1-6H3/b22-7-/t21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVWPGFUTISUOF-KPNOVYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86709-50-4 | |

| Record name | Stigmasta-3,5,24(28)-triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086709504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Biological Distribution of Stigmastane Trienes in Research

Distribution in Terrestrial Plant Species

Stigmastane (B1239390) trienes are frequently identified as secondary metabolites in a variety of terrestrial plants. They are often degradation products of more common phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456). wikipedia.orgresearchgate.net

Identification in Specific Plant Organs and Tissues (e.g., leaves, straw, roots)

Research has documented the presence of stigmastane trienes and related compounds in various parts of terrestrial plants. For instance, a study on Tecomella undulata revealed the presence of Stigmasta-3,5-dien-7-one (B1252272) in its tissues through GC-MS analysis. ijpsr.com Similarly, the roots of Vernonia guineensis have been found to contain stigmastane derivatives, which are considered chemical markers for the genus. researchgate.net Another investigation isolated 22E,24Z-stigmasta-7,22,24(28)-triene-3β-ol from the roots of Trichosanthes kirilowii. vnu.edu.vn The analysis of sediments has also pointed to the epicuticular waxes of vascular plant leaves as a source of related compounds like stigmasta-3,5-diene (B145604). conicet.gov.arpsu.edu

Table 1: Identification of Stigmastane Trienes in Terrestrial Plants

| Plant Species | Compound | Plant Organ/Tissue |

| Tecomella undulata | Stigmasta-3,5-dien-7-one | Not specified |

| Vernonia guineensis | Stigmastane derivatives | Roots |

| Trichosanthes kirilowii | 22E,24Z-stigmasta-7,22,24(28)-triene-3β-ol | Roots |

| Vascular Plants (general) | Stigmasta-3,5-diene | Leaf epicuticular wax |

Ecological Context and Roles within Plant Metabolomics Research

The field of eco-metabolomics, which connects biochemistry with ecology, investigates how plant metabolites mediate interactions with the environment. cabidigitallibrary.orgieb-chile.cl Specialized metabolites, including stigmastane derivatives, play crucial roles in plant defense against herbivores and pathogens. riojournal.com The study of these compounds helps in understanding plant resistance mechanisms and the broader chemical communication between organisms. cabidigitallibrary.orgriojournal.com

Metabolomics research aims to characterize the complete set of metabolites in a biological sample to understand the plant's physiological and ecological status. rsc.orgresearchgate.net Stigmastane trienes and related phytosterol degradation products are part of this complex "metabolome." Their presence and concentration can vary based on environmental stressors, providing insights into plant responses to their surroundings. cabidigitallibrary.org For example, changes in the metabolome, which would include these types of compounds, can be used to predict how a plant is responding to environmental conditions like elevation. ieb-chile.cl

Presence in Marine Organisms (e.g., algae, sponges) and Their Biogeochemical Significance

Stigmastane trienes and their precursors are not limited to terrestrial environments; they are also significant components in marine ecosystems. They have been identified in various marine organisms, including algae, sponges, and soft corals. ontosight.aimdpi.commdpi.comresearchgate.netmdpi.com For example, the brown alga Sargassum horneri is known to contain Stigmasta-4,7,24(28)-triene. tmkarpinski.com Sponges of the Stelletta and Pseudoaxinyssa genera have also been found to produce various stigmastane steroids. mdpi.commdpi.com

The biogeochemical significance of these compounds lies in their role within nutrient cycles and as indicators of biological and geological processes. nih.gov The sterols from which stigmastane trienes are derived are essential for the structural integrity of cell membranes in algae. ontosight.ai Upon the death of these organisms, these sterols undergo diagenetic processes in sediments, transforming into more stable forms like stigmastanes. The study of these transformations provides valuable information about the history of organic matter and the environmental conditions of past marine ecosystems. researchgate.net For example, pyrolysis experiments on algal sterols have been shown to produce compounds like stigmasta-3,5-diene and stigmasta-1,3,5-triene. mit.edu

Table 2: Examples of Stigmastane Trienes in Marine Organisms

| Marine Organism | Compound |

| Sargassum horneri (Brown Alga) | Stigmasta-4,7,24(28)-triene |

| Pelvetia siliquosa | 3,6,17-trihydroxy-stigmasta-4,7,24(28)-triene |

| Stelletta sp. (Sponge) | Stigmasta-4,6,24(25)-trien-3-one |

| Pseudoaxinyssa sp. (Sponge) | (3β,24E)-25-Methylstigmasta-5,24(28)-dien-3-ol |

| Halichondria sp. (Sponge) | (3β,22E,24ξ)-28,28-dimethyl-stigmasta-5,22,25-trien-3-ol acetate |

Assessment of Stigmastane Trienes as Environmental and Biological Biomarkers

Biomarkers are organic compounds that can be traced to a particular biological source or environmental condition. Stigmastanes and their derivatives are widely used as such biomarkers in geochemical and environmental studies. wikipedia.orgresearchgate.net Because C29 sterols like stigmasterol are abundant in terrestrial plants, their diagenetic product, stigmastane, is a reliable indicator of terrestrial organic matter input into aquatic and marine sediments. researchgate.net

The presence of specific stigmastane trienes can also indicate specific environmental processes. For instance, stigmasta-3,5-diene is a known dehydration product of sterols and its presence can signal the refining process in vegetable oils, such as olive oil. researchgate.net In sediment analysis, compounds like stigmastan-3,5,22-trien and stigmasta-3,5-diene have been used to characterize the organic matter from different environmental settings, such as high-altitude Andean ponds. conicet.gov.ar The ratio of different steranes, like C29 stigmastanes to C27 cholestanes, can help differentiate between organic matter sourced from terrestrial plants versus marine algae. researchgate.net This makes stigmastane-derived compounds crucial tools for reconstructing past environments and understanding carbon cycle dynamics. researchgate.netmq.edu.au

Methodologies for Isolation, Purification, and Advanced Characterization of Stigmastane Trienes

Extraction Techniques from Biological and Environmental Matrices for Research Purposes

The initial step in the analysis of stigmastane (B1239390) trienes is their extraction from the source material. The selection of an appropriate extraction technique is critical and depends on the nature of the matrix and the target compound's physicochemical properties.

Solvent-based extraction is a cornerstone for isolating lipophilic compounds like stigmastane trienes from various matrices. The choice of solvent is paramount and is guided by the principle of "like dissolves like," where non-polar to moderately polar solvents are employed to solubilize these non-polar compounds. greenskybio.com

Commonly used solvents for the extraction of phytosterols (B1254722), a class of compounds that includes stigmastanes, are n-hexane, petroleum ether, ethanol, and methylene (B1212753) chloride. Other effective solvents include dichloromethane (B109758) and chloroform (B151607). researchgate.net For instance, a mixture of chloroform and methanol (B129727) (2:1, v/v) has been successfully used for extracting phytosterols, allowing for direct analysis without the need for derivatization or saponification. mdpi.com Acetone (B3395972) is another solvent utilized in the extraction process, often in combination with others like hexane (B92381) and methanol. google.com

The efficiency of these solvents can be enhanced by various extraction methods:

Soxhlet Extraction: This continuous extraction method is widely used for isolating compounds from solid materials. greenskybio.com For example, Soxhlet extraction with petroleum ether has been used to obtain oil rich in phytosterols. mdpi.com

Maceration: A simple and cost-effective technique that involves soaking the plant material in a solvent for an extended period. greenskybio.com

Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. Methanol and petroleum ether have been employed in PLE for extracting phytosterols from almonds and rapeseed, respectively. mdpi.com

The selection of the solvent or solvent system can be tailored to selectively extract certain classes of compounds. For example, very lipophilic components are readily extracted with non-polar solvents, while using solvent mixtures with varying polarities can extract a broader range of compounds. boku.ac.at

| Solvent | Polarity | Typical Application | Reference |

|---|---|---|---|

| Methanol | Polar | Used in mixtures (e.g., with chloroform) for broad-range lipophilic extraction. | mdpi.com |

| Petroleum Ether | Non-polar | Effective for extracting non-polar lipids and sterols. | mdpi.com |

| Acetone | Polar Aprotic | Used in solvent mixtures for precipitation and crystallization of phytosterols. | google.comnih.gov |

| Chloroform | Moderately Polar | Often used in combination with methanol for efficient extraction of a wide range of lipids. | mdpi.com |

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must be fractionated to isolate the desired stigmastane trienes. Fractionation separates compounds based on their differing physicochemical properties, such as polarity.

A common strategy involves liquid-liquid partitioning, where the crude extract is partitioned between two immiscible solvents of different polarities. For instance, a crude methanol extract can be successively partitioned into hexane, dichloromethane, ethyl acetate, n-butanol, and aqueous fractions. researchgate.net This process separates the compounds based on their relative solubility in each solvent, with non-polar compounds like stigmastane trienes concentrating in the less polar fractions (e.g., hexane).

Another approach is to prepare saponifiable and unsaponifiable matter. nih.gov Saponification is a process that hydrolyzes esters, such as triglycerides and steryl esters, into their constituent fatty acids and alcohols (including sterols). mdpi.com The unsaponifiable matter, which contains the free sterols, can then be extracted with a non-polar solvent like n-hexane. mdpi.com

Supercritical fluid extraction (SFE) with carbon dioxide (scCO₂), sometimes with a co-solvent like methanol or ethanol, offers a "green" alternative for extracting and fractionating lipophilic compounds. boku.ac.at By tuning the pressure and temperature, the solvating power of scCO₂ can be adjusted to selectively extract different classes of compounds. boku.ac.at

Chromatographic Separation and Purification Strategies for Stigmastane Compounds

Chromatography is an indispensable tool for the separation and purification of individual stigmastane compounds from the fractionated extracts. The choice of chromatographic technique depends on the complexity of the mixture and the desired purity of the final product.

Column Chromatography (CC) is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For the separation of stigmastane compounds, silica (B1680970) gel is a commonly used stationary phase. researchgate.netredalyc.org The crude extract or a fraction thereof is loaded onto the column and eluted with a solvent system of increasing polarity. Non-polar compounds like stigmastane trienes will elute first with non-polar solvents, while more polar compounds will be retained on the column and require more polar solvents for elution.

Thin-Layer Chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of a reaction or the separation achieved by column chromatography. redalyc.org It can also be used for the preparative isolation of small amounts of compounds. researchgate.net In TLC, a thin layer of adsorbent (like silica gel) on a flat plate serves as the stationary phase. The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the compounds up the plate. For stigmasterol (B192456), a mobile phase of hexane and acetone (8:2 v/v) has been shown to give good resolution. jddtonline.info The separated compounds can be visualized under UV light or by spraying with a visualizing agent. redalyc.org

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 | jddtonline.info |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Acetone (8:2 v/v) | jddtonline.info |

| Visualization | Method to detect the separated spots. | UV light (254 nm and 365 nm), spraying with 'oleum' reagent and heating. | redalyc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that offers high resolution and sensitivity for the separation, identification, and quantification of individual compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of steroids. lipidmaps.org In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

For the analysis of sterols, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve better separation. lipidmaps.org For example, a gradient program starting with a high percentage of a polar solvent (like a methanol-water mixture) and gradually increasing the percentage of a less polar organic solvent (like methanol or acetonitrile) can effectively separate different sterol compounds. lipidmaps.orgnih.gov The choice of the mobile phase and gradient program is crucial for achieving the desired resolution of closely related stigmastane trienes.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a pre-eminent tool for the analysis of volatile and thermally stable compounds like steroid hydrocarbons. daneshyari.com GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

For the analysis of steroids, which may have low volatility, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. nih.gov However, some sterols can be analyzed without derivatization. researchgate.net The choice of the GC column is also critical. Capillary columns with a thin film of a non-polar stationary phase, such as 100% dimethylpolysiloxane, are often used for steroid analysis as they can withstand the high temperatures required to elute these high-molecular-weight compounds. restek.com

GC-MS provides both chromatographic separation and mass spectral data, which allows for the identification and quantification of individual stigmastane compounds. mdpi.com The mass spectrum provides a molecular fingerprint of the compound, which can be compared to spectral libraries for identification. researchgate.net This technique is highly sensitive and selective, making it ideal for the detailed profiling of steroid hydrocarbons in complex mixtures. nih.gov

Advanced Spectroscopic Elucidation of Stigmastane Triene Structures

The definitive identification and structural elucidation of stigmastane trienes, including Stigmasta-3,5,24(28)-triene, rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry, which are crucial for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like this compound. Both one-dimensional (1H and 13C) and two-dimensional NMR experiments are employed to determine the carbon skeleton and the precise location of protons.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For stigmastane-type structures, characteristic signals are observed in specific regions of the spectrum. For instance, olefinic protons, such as those at the C3, C4, C6, C24, and C28 positions in this compound, typically resonate in the downfield region (δ 5.0-6.0 ppm). The protons of the methyl groups (e.g., C18, C19, C21, C26, C27, C29) appear as singlets, doublets, or triplets in the upfield region (δ 0.6-1.1 ppm). The proton at C6 often appears as a vinylic proton with a characteristic chemical shift. tandfonline.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. Olefinic carbons in the conjugated system of this compound (C3, C4, C5, C6) and the isolated double bond in the side chain (C24, C28) will have distinct chemical shifts in the range of δ 120-145 ppm. The chemical shifts of the quaternary carbons, methine, methylene, and methyl groups provide a complete carbon fingerprint of the molecule. For example, in related stigmasterol structures, the olefinic carbons C-5 and C-6 are typically observed around δ 140.7 and δ 121.7 ppm, respectively. mdpi.com

2D-NMR Techniques: To establish the connectivity between protons and carbons, various two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule and assigning quaternary carbons. ieeesem.com

DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. tandfonline.com

A representative, though not exhaustive, table of expected chemical shifts for a stigmastane triene skeleton is provided below based on data from similar compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Stigmastane Skeletons

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-3 | ~5.3 - 5.5 (m) | ~122 - 125 |

| C-4 | ~5.5 - 5.7 (m) | ~129 - 132 |

| C-5 | - | ~140 - 142 |

| C-6 | ~5.1 - 5.4 (m) | ~121 - 124 |

| C-18 | ~0.6 - 0.7 (s) | ~12 - 13 |

| C-19 | ~0.9 - 1.1 (s) | ~19 - 20 |

| C-21 | ~0.9 - 1.0 (d) | ~18 - 19 |

| C-22 | Olefinic region | Olefinic region |

| C-23 | Olefinic region | Olefinic region |

| C-24 | Olefinic region | Olefinic region |

| C-28 | Olefinic region | Olefinic region |

Note: Actual chemical shifts for this compound may vary. This table is illustrative based on related stigmastane structures.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For C₂₉H₄₆, the expected molecular weight is approximately 394.7 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. chemguide.co.uklibretexts.org

Characteristic fragmentation patterns for steroidal hydrocarbons often involve:

Loss of the side chain: Cleavage of the bond between C-17 and C-20 is a common fragmentation pathway for steroids.

Cleavage of the D-ring: This can lead to characteristic fragment ions.

Retro-Diels-Alder (RDA) reaction: For compounds with a double bond in the B-ring, like the Δ⁵ system in this compound, an RDA reaction can occur, leading to the cleavage of the B-ring and providing diagnostic ions.

GC-MS is particularly useful for the analysis of complex mixtures containing sterols and their derivatives. jmchemsci.comijcmas.com The retention time (RT) of this compound on a specific GC column is a characteristic property that aids in its identification when compared to authentic standards. tjpps.org The mass spectrum obtained at that retention time can then be compared with library spectra (like those from NIST) for confirmation. scielo.br The Kovats retention index is another parameter used for more precise identification in GC. nih.gov

Table 2: Expected Key Mass Fragments for Stigmastane Trienes

| m/z Value | Possible Fragment Identity |

|---|---|

| 394 | Molecular Ion (M⁺) |

| 255 | [M - side chain]⁺ |

| 213 | Fragment from D-ring cleavage |

Note: This table is illustrative and the actual fragmentation pattern may show additional or different fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the diene system in the B-ring of this compound. jackwestin.com Conjugated systems absorb UV or visible light to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jackwestin.comlibretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation. jackwestin.commasterorganicchemistry.com

For a conjugated diene system as found in stigmasta-3,5-dienes, a characteristic absorption maximum is expected in the UV region. The λ_max for conjugated dienes is influenced by the substitution pattern. As the extent of conjugation increases, the λ_max shifts to longer wavelengths (a bathochromic shift). libretexts.orgshimadzu.comdocbrown.info The presence of the conjugated diene system in this compound would give rise to a distinct UV absorption profile compared to non-conjugated stigmastane analogs.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key diagnostic peaks would include:

C=C stretching vibrations: For the conjugated diene system and the isolated double bond in the side chain, these would appear in the region of 1600-1680 cm⁻¹. Conjugation typically lowers the frequency of the C=C stretching vibration.

=C-H stretching vibrations: These are expected just above 3000 cm⁻¹.

C-H stretching and bending vibrations: For the saturated hydrocarbon backbone, these will be observed below 3000 cm⁻¹ (stretching) and in the fingerprint region (bending).

The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl (-OH) group, distinguishing it from sterols like stigmasterol.

Table 3: Expected Spectroscopic Data for the Conjugated System of this compound

| Spectroscopic Technique | Expected Observation |

|---|---|

| UV-Vis | λ_max in the UV region characteristic of a conjugated diene |

The complete structural elucidation of this compound requires the determination of its stereochemistry, including the relative and absolute configuration of its chiral centers and the geometry of the double bonds.

The stereochemistry of the steroid nucleus (rings A, B, C, and D) is typically conserved from its biosynthetic precursors. The junctions between the rings (e.g., A/B, B/C, C/D) create a specific three-dimensional structure.

A critical aspect of the characterization of this compound is the determination of the geometry of the C-24(28) double bond. This double bond can exist as either the E or Z isomer.

NMR Spectroscopy for Double Bond Geometry: The geometry of the double bond in the side chain can often be determined using ¹H-NMR. The coupling constants (J-values) between the vinylic protons can be diagnostic. For a trans (E) configuration, the coupling constant is typically larger (around 11-18 Hz) than for a cis (Z) configuration (around 6-12 Hz). The chemical shifts of the allylic and vinylic protons and carbons are also sensitive to the double bond geometry. NOE (Nuclear Overhauser Effect) experiments can also provide through-space correlations that help to establish the relative proximity of protons and thus the stereochemistry.

Chemical Derivatization: In some cases, chemical derivatization followed by spectroscopic analysis can aid in the determination of double bond positions and geometry. nih.gov For instance, derivatization reactions that are specific to the geometry of the double bond can be employed.

Chemical Synthesis and Derivatization Studies of Polyunsaturated Stigmastane Structures

Total Synthesis Approaches to Stigmastane (B1239390) Skeletons and Their Derivatives

The complete chemical synthesis of complex natural products like stigmastane derivatives from simple starting materials is a formidable challenge in organic chemistry. These multi-step sequences aim to construct the characteristic tetracyclic steroid nucleus and the specific side chain with precise stereochemical control.

While the total synthesis of stigmasta-3,5,24(28)-triene itself is not extensively detailed in readily available literature, the synthesis of related stigmastane skeletons provides a foundational understanding of the strategies employed. For instance, the enantioselective total synthesis of the spirolactam structure, initially reported by Roggo et al., was achieved in 20 steps starting from the (+)-Wieland-Miescher ketone. nih.gov This synthesis, although leading to a different final product, demonstrates the complexity and length of synthetic routes required for such molecules. nih.gov The construction of unique carbocyclic skeletons, such as the spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] core of spiroaspertrione A, highlights the innovative strategies, like intramolecular enol oxidative coupling, that are being developed to assemble complex polycyclic systems. nih.gov These approaches often involve numerous steps to build the required ring systems and introduce the necessary functional groups and stereocenters. nih.govnih.gov

Semi-Synthetic Modifications from Naturally Occurring Precursor Sterols (e.g., Sitosterol)

A more common and practical approach to obtaining stigmastane derivatives is through the semi-synthesis from abundant, naturally occurring sterols like sitosterol (B1666911). This strategy leverages the pre-existing steroid core, significantly reducing the number of synthetic steps.

A method for the synthesis of stigmasta-5,25-dien-3β-ol and stigmasta-5,24(25)-dien-3β-ol from sitosterol has been developed. researchgate.net This process involves key steps such as the direct hydroxylation of the sitosterol side chain and subsequent dehydration of the 25-hydroxylated intermediate. researchgate.net Although this synthesis focuses on different isomers, the principles of modifying the side chain of a readily available starting material are directly applicable to the synthesis of other stigmastane trienes. The conversion of stigmasterol (B192456) to stigmast-1,4-diene-3-one (SDO) has also been demonstrated, showcasing enzymatic methods for modifying the steroid nucleus. nih.gov

Regioselective and Stereoselective Functionalization for Targeted Triene Formation

The introduction of double bonds at specific positions (regioselectivity) and with a particular spatial arrangement (stereoselectivity) is a critical aspect of synthesizing this compound.

The formation of the Δ³,⁵-diene system is a well-known acid-catalyzed dehydration product of cholesterol and other Δ⁵-sterols, often occurring as an artifact during sample analysis. However, controlling this reaction to achieve a high yield of the desired triene requires careful selection of reagents and conditions. The introduction of the Δ²⁴(²⁸) double bond in the side chain necessitates specific chemical transformations. The Wittig reaction is a powerful tool for creating carbon-carbon double bonds and has been employed in the synthesis of steroid side chains. For example, a Wittig reaction using diethyl cyanomethyl phosphonate (B1237965) has been used to construct a portion of a steroid side chain, with the resulting product having a specific (E)-configuration at the newly formed double bond. cdnsciencepub.com

The regioselectivity of reactions on the stigmastane skeleton can be influenced by existing functional groups. For example, studies on the singlet-oxygen ene reaction with stigmasta-5,22-dienes have shown that the presence of a good leaving group at the C-3 position can direct the course of the reaction. rsc.org This highlights the importance of substrate control in achieving desired functionalization patterns.

Biosynthetic Pathways and Metabolic Transformations of Stigmastane Trienes in Biological Systems

Elucidation of Precursor Incorporation into Stigmastane (B1239390) Skeletons

The carbon skeleton of stigmastane is derived from the 30-carbon precursor, squalene (B77637). The biosynthesis of squalene itself can originate from two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Both pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks.

In the subsequent steps, two molecules of farnesyl pyrophosphate (FPP), which are C15 compounds, condense to form the C30 triterpenoid (B12794562) squalene. This reaction is catalyzed by squalene synthase. Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical cyclization precursor. In photosynthetic organisms, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor in phytosterol biosynthesis.

The formation of the characteristic C29 stigmastane skeleton from the C27 cycloartenol involves two successive methylation reactions at the C-24 position of the side chain. These reactions are catalyzed by S-adenosyl-L-methionine (AdoMet)-sterol-C-methyltransferases (SMTs). The first methylation, mediated by SMT1, converts cycloartenol to 24-methylene cycloartanol. The second methylation, catalyzed by SMT2, acts on a later intermediate, 24-methylene lophenol (B1675073), to produce 24-ethylidene lophenol, establishing the ethyl group at C-24 that is characteristic of stigmastanes.

Enzymatic Mechanisms Underlying Sterol Unsaturations, including Δ3, Δ5, and Δ24(28) Double Bond Formation

The specific pattern of double bonds in stigmastane trienes is the result of a series of enzymatic desaturation and isomerization reactions.

Δ5-Desaturation : The introduction of the double bond at the C-5 position is a crucial step in the biosynthesis of many common phytosterols (B1254722), such as β-sitosterol and stigmasterol (B192456). This reaction is catalyzed by a C-5 sterol desaturase (also known as lathosterol (B1674540) oxidase), a highly conserved enzyme in eukaryotes wikipedia.org. This enzyme introduces a double bond at the C-5(6) position of a sterol intermediate wikipedia.org.

Δ24(28)-Double Bond Formation : The Δ24(28) double bond is introduced into the sterol side chain during the second methylation step catalyzed by SMT2. This enzyme utilizes 24-methylene lophenol as a substrate and, through the addition of a second methyl group from AdoMet, generates 24-ethylidene lophenol, which contains the Δ24(28) double bond. Isofucosterol, also known as (24Z)-stigmasta-5,24(28)-dien-3β-ol, is a key intermediate with both a Δ5 and a Δ24(28) double bond nist.gov.

Δ3-Unsaturation and the 3,5-Diene System : The formation of the conjugated diene system at the Δ3 and Δ5 positions, as seen in Stigmasta-3,5,24(28)-triene, is most commonly a result of the degradation of 3β-hydroxy-Δ5-sterols like β-sitosterol evitachem.comsmolecule.com. This transformation typically occurs through dehydration under acidic conditions or during thermal processing, such as the deodorization of vegetable oils smolecule.comcsic.es. While there is evidence for a Δ3-desaturase in some organisms, the direct enzymatic formation of a stigmasta-3,5-diene (B145604) in a primary metabolic pathway in plants is not well-established unr.edu.ar. Instead, it is largely considered a catabolic or abiotic product.

Identification of Metabolic Intermediates and Branching Points within Sterol Biosynthesis Pathways

The phytosterol biosynthetic pathway is characterized by several key intermediates and branching points that lead to the diverse array of sterols found in nature.

Following the formation of cycloartenol, a series of demethylations at C-4 and C-14, isomerizations, and reductions occur. A significant branching point occurs after the formation of 24-methylene lophenol. From this intermediate, one branch leads to the synthesis of campesterol (B1663852) (a C28 sterol), while another branch proceeds through the second methylation step to produce 24-ethylidene lophenol, the precursor to C29 sterols like sitosterol (B1666911) and stigmasterol.

Isofucosterol ((24Z)-stigmasta-5,24(28)-dien-3β-ol) is a critical intermediate in the synthesis of sitosterol. The reduction of the Δ24(28) double bond of isofucosterol leads to the formation of sitosterol. Stigmasterol, which possesses an additional double bond at C-22, is synthesized from sitosterol by a C-22 sterol desaturase.

The table below summarizes some of the key intermediates in the biosynthesis of C29 stigmastanes.

| Intermediate Compound | Key Structural Features | Role in Pathway |

| Squalene | C30 acyclic triterpenoid | Linear precursor to all sterols |

| 2,3-Oxidosqualene | Epoxidated squalene | Substrate for cyclization |

| Cycloartenol | First cyclic precursor in plants | Product of 2,3-oxidosqualene cyclization |

| 24-Methylene cycloartanol | C28, with methyl group at C-24 | Product of first methylation by SMT1 |

| 24-Methylene lophenol | Demethylated at C-4 | Substrate for the second methylation by SMT2 |

| 24-Ethylidene lophenol | C29, with ethylidene group at C-24 | Product of second methylation by SMT2 |

| Isofucosterol | Δ5 and Δ24(28) double bonds | Precursor to sitosterol |

| Sitosterol | Saturated side chain at C-24 | Major C29 phytosterol, precursor to stigmasterol |

| Stigmasterol | Δ22 double bond in side chain | A common C29 phytosterol |

Research into Degradation Products and Their Formation Pathways in Various Biological and Environmental Matrices

Stigmastane trienes, particularly those with a 3,5-diene structure, are frequently identified as degradation products of more common phytosterols. Their formation can occur through various biotic and abiotic processes in different environments.

In industrial settings, such as the refining of vegetable oils, the high temperatures and acidic conditions used during deodorization and bleaching can cause the dehydration of 3β-hydroxy-Δ5-sterols like β-sitosterol, leading to the formation of stigmasta-3,5-diene and stigmasta-3,5,22-triene evitachem.comsmolecule.comcsic.esresearchgate.net. The concentration of these stigmastadienes is often used as a marker for the presence of refined oils in virgin olive oil researchgate.net.

In the environment, phytosterols are subject to microbial degradation in soils and sediments epa.govrsc.org. While complete mineralization can occur, partial degradation can lead to the formation of various intermediates. For instance, the side chain of phytosterols can be cleaved by microorganisms through a process resembling beta-oxidation, which can result in the formation of steroid hormones like androst-4-ene-3,17-dione (AD) rsc.org. The degradation of the steroid nucleus often proceeds through oxidative pathways, such as the 9,10-seco pathway rsc.org.

The stability of the stigmastane skeleton makes it a useful biomarker for assessing the biodegradation of petroleum in contaminated soils nih.gov. Under aerobic conditions, phytosterols can be biotransformed by mixed microbial cultures, with some studies showing preferential degradation of β-sitosterol over stigmasterol and campesterol nih.gov. The bioavailability of these hydrophobic compounds is a key factor in their degradation rates nih.gov.

Furthermore, oxidation of phytosterols can lead to a variety of oxygenated derivatives. For example, the oxidation of sitosterol can produce 7-ketositosterol, which can then be further transformed into compounds like stigmasta-3,5-dien-7-one (B1252272) frontiersin.orgmdpi.com.

The table below lists some of the known degradation products of stigmastane sterols and the conditions under which they are formed.

| Degradation Product | Precursor(s) | Formation Conditions/Environment |

| Stigmasta-3,5-diene | β-Sitosterol | Thermal degradation (oil refining), acidic conditions evitachem.comsmolecule.comcsic.es |

| Stigmasta-3,5,22-triene | Stigmasterol | Thermal degradation (oil refining) acs.org |

| Androst-4-ene-3,17-dione (AD) | Phytosterols (e.g., β-sitosterol) | Microbial degradation in soil and sediment rsc.org |

| 7-Ketositosterol | Sitosterol | Oxidation |

| Stigmasta-3,5-dien-7-one | 7-Ketositosterol, Sitosterol | Further oxidation/degradation frontiersin.orgmdpi.com |

Research on Biological Activities and Mechanistic Underpinnings of Unsaturated Sterols

Investigations into the Antioxidant Mechanisms of Action by Stigmastane (B1239390) Derivatives

Stigmastane derivatives have been identified as potent antioxidants, with research pointing to several mechanisms of action. These compounds can directly scavenge free radicals and enhance the body's endogenous antioxidant defense systems.

Studies have shown that certain stigmastane compounds exert their antioxidant effects by increasing the levels of key antioxidant enzymes. For instance, 3,6,17-trihydroxy-stigmasta-4,7,24(28)-triene, a sterol isolated from marine sources, was found to protect against carbon tetrachloride-induced oxidative stress in rats by enhancing the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx1). encyclopedia.pubmdpi.com Similarly, Stigmasta-5,24(28)-dien-3-ol, (3β,24Z), another related steroid, has been reported for its antioxidant capabilities. researchgate.net This body of research suggests that the antioxidant capacity of these sterols is linked to their ability to mitigate cellular damage caused by reactive oxygen species (ROS). mdpi.com

Table 1: Antioxidant Activity of Selected Stigmastane Derivatives

| Compound | Source/Model | Observed Effect | Reference |

|---|---|---|---|

| 3,6,17-trihydroxy-stigmasta-4,7,24(28)-triene | CCl₄-challenged rats | Enhanced levels of SOD, CAT, and GPx1 enzymes | encyclopedia.pubmdpi.com |

| Stigmasta-5,24(28)-dien-3-ol, (3β,24Z) | Tephrosia purpurea | Reported as having antioxidant properties | researchgate.net |

Research on Anti-inflammatory Pathways Modulated by Stigmastane Compounds in In Vitro and In Vivo (Non-Human) Models

The anti-inflammatory potential of stigmastane compounds has been a significant area of investigation. Research has demonstrated their ability to modulate key signaling pathways that are central to the inflammatory response, primarily in cellular and non-human models.

A notable example is stigmasta-3,5-dien-7-one (B1252272), isolated from Phragmitis rhizoma, which has been shown to be a negative regulator of lipopolysaccharide (LPS)-induced inflammation in macrophages. nih.gov This compound effectively reduced the production of nitric oxide (NO), prostaglandin (B15479496) E2, and various pro-inflammatory cytokines. nih.gov Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.gov

Further studies on other stigmastane derivatives, such as fucosterol (B1670223) and polyhydric stigmastane-type steroids, have reinforced these findings. These compounds can suppress the inflammatory response in LPS-stimulated microglial cells and macrophages by downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The modulation occurs through the inhibition of both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov

Table 2: Anti-inflammatory Effects of Stigmastane Compounds

| Compound | Model | Key Findings | Pathway Modulated | Reference |

|---|---|---|---|---|

| Stigmasta-3,5-dien-7-one | LPS-stimulated macrophages | Reduced NO, PGE2, and pro-inflammatory cytokine levels | Inhibition of NF-κB signaling | nih.gov |

| Fucosterol | LPS-stimulated RAW 264.7 macrophages | Downregulated COX-2 and iNOS expression | Suppression of NF-κB signaling | mdpi.com |

Influence on Cellular Sterol and Lipid Metabolism

Stigmastane derivatives, as phytosterols (B1254722), play a crucial role in lipid metabolism and cellular structure, particularly through their interaction with membranes and proteins.

Phytosterols, including stigmastane compounds, are fundamental structural components of plant cell membranes, where they modulate fluidity and permeability in a manner analogous to cholesterol in animal cells. ontosight.ainih.govresearchgate.netacs.org Their primary function is to control the physical state of the membrane, ensuring its integrity and regulating the transport of substances across it. researchgate.net The structure of the sterol, particularly the side chain, influences its effectiveness in ordering the membrane. researchgate.net For instance, β-sitosterol, a common stigmastane derivative, is known to efficiently reduce the permeability of phospholipid bilayers by restricting the movement of fatty acyl chains within the membrane.

Stigmastane derivatives can interact with and modulate the activity of various enzymes. A significant area of research is their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.gov By inhibiting α-amylase, these compounds can slow the breakdown of complex carbohydrates into simple sugars, thereby helping to manage postprandial hyperglycemia. nih.govmdpi.com

While direct studies on Stigmasta-3,5,24(28)-triene are limited, research on related phytosterols provides strong evidence for this activity. For example, β-sitosterol, isolated from the leaves of Parthenium hysterophorus, demonstrated significant α-amylase inhibitory activity. nih.gov This inhibitory action is attributed to the binding of the sterol to the enzyme, which can alter its conformation and block access to its active site. nih.gov

Table 3: Enzyme Inhibitory Activity of Related Stigmastane Compounds

| Compound/Class | Enzyme | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| β-Sitosterol | α-Amylase | 42.30% inhibition at 400 µg/mL | Potential for managing postprandial hyperglycemia | nih.gov |

Novel Biological Activity Discovery in Related Stigmastane Compounds

Ongoing research continues to uncover new biological roles for stigmastane derivatives beyond their well-documented antioxidant and anti-inflammatory effects.

Recent studies have identified potent anti-neuroinflammatory activity in a series of undescribed polyhydric stigmastane-type steroids from Vernonia amygdalina. nih.gov These compounds were found to suppress neuroinflammation in microglia cells by inhibiting the PI3K/AKT and p38 MAPK pathways, suggesting a potential therapeutic role in neurodegenerative diseases. nih.gov

Furthermore, investigations into the microbial metabolism of phytosterols have revealed novel biochemical pathways. For example, the bacterium Sterolibacterium denitrificans can degrade stigmasterol (B192456) through a process that involves the formation of the intermediate stigmasta-1,4,24-triene-3-one (STO). nih.gov This discovery highlights the role of microorganisms in the environmental fate of sterols and presents novel enzymatic tools for steroid modification. Additionally, other stigmastane derivatives have demonstrated antimicrobial and anti-trypanocidal activities, broadening the known biological spectrum of this class of compounds. researchgate.net

Computational and Theoretical Chemistry Studies on Stigmastane Derivatives

Quantum Chemical Calculations for Structural Elucidation and Conformational Analysis

Conformational analysis, a key aspect of these studies, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. semanticscholar.org For a flexible molecule like Stigmasta-3,5,24(28)-triene with its extended side chain, multiple low-energy conformations can exist. Quantum chemical calculations can map the potential energy surface, identifying the various conformers and their relative stabilities. nih.gov This information is vital as the biological activity of a molecule is often dependent on its specific three-dimensional conformation.

Table 1: Representative Theoretical Bond Parameters for Stigmastane (B1239390) Skeletons

| Parameter | Typical Calculated Value (Å or Degrees) | Method |

|---|---|---|

| C-C Bond Length (ring) | 1.52 - 1.55 | DFT/B3LYP |

| C=C Bond Length (ring/chain) | 1.33 - 1.35 | DFT/B3LYP |

| C-H Bond Length | 1.09 - 1.11 | DFT/B3LYP |

Molecular Modeling and Dynamics Simulations to Predict Molecular Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govmdpi.com For this compound, MD simulations can be used to understand how the molecule behaves in a biological environment, such as in a solvent or near a cell membrane. nih.gov

These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. arxiv.org From this trajectory, a wealth of information can be extracted, including conformational changes, flexibility of different parts of the molecule, and interactions with surrounding molecules. nih.gov This is particularly important for understanding how this compound might interact with a biological target, as both the ligand and the protein are dynamic entities. nih.gov

In Silico Prediction of Reactivity, Spectroscopic Properties, and Potential Biological Interactions

Computational methods are also powerful tools for predicting the reactivity and spectroscopic properties of molecules. For this compound, quantum chemical calculations can be used to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO can provide insights into the molecule's chemical reactivity and stability. researchgate.net

Furthermore, theoretical calculations can predict various spectroscopic properties, including NMR and infrared spectra. epstem.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

A significant application of in silico methods is the prediction of potential biological interactions. Molecular docking, for example, is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. dergipark.org.tr Although direct docking studies on this compound are not widely reported, studies on similar compounds like (22E)-stigmasta-3,5,22-triene have shown their potential as antioxidant agents through molecular docking with enzymes like xanthine (B1682287) oxidase. researchgate.net This suggests that this compound could also exhibit interesting biological activities that could be explored using these methods.

Table 2: Predicted Properties of Stigmastane Derivatives from In Silico Studies

| Property | Predicted Value/Observation | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | ~5-7 eV | DFT |

| Dipole Moment | 0.5 - 1.5 Debye | DFT |

Development of Theoretical Frameworks for Steroid Systems

The study of this compound and other stigmastane derivatives contributes to the broader development of theoretical frameworks for steroid systems. Steroids are a diverse class of molecules with a wide range of biological activities, and understanding their structure-activity relationships is a major goal of medicinal chemistry.

Computational studies on a variety of steroids, including stigmastane derivatives, help to refine the force fields used in molecular dynamics simulations and the theoretical models used in quantum chemical calculations. semanticscholar.org By comparing computational predictions with experimental data for a large number of steroid molecules, researchers can develop more accurate and reliable theoretical frameworks. These improved frameworks can then be used to predict the properties and activities of new, unsynthesized steroid derivatives, accelerating the discovery of new therapeutic agents. mdpi.com

Environmental and Chemoecological Research Bearing on Stigmastane Trienes

Chemoecological Role of Stigmastane (B1239390) Trienes in Natural Environments

The chemoecological functions of stigmastane trienes are multifaceted, ranging from serving as biomarkers in the geological record to participating in defense mechanisms of organisms. The transformation of C29 sterols, such as stigmasterol (B192456), into stigmastane trienes through processes like pyrolysis and diagenesis is a key area of investigation. For instance, experiments simulating the diagenesis of algal C29 sterols have shown the formation of compounds like stigmasta-1,3,5-triene, which are considered potential biomarkers for ancient organisms like sponges. mit.edu

In marine environments, derivatives of stigmastane have demonstrated bioactivity, suggesting a role in chemical defense. For example, stigmasta-5,22-E-,28-triene-3β,24α-diol, a compound isolated from the brown alga Sargassum thunbergii, has been reported to possess anti-larval properties. researchgate.net This points to the potential for stigmastane trienes and related compounds to act as deterrents against the settlement of fouling organisms. The precursor, stigmasterol, is known to be involved in plant responses to various stresses, and its structural features can alter membrane permeability, which in turn affects metabolic processes and signaling pathways. mdpi.comfrontiersin.org

Occurrence and Fate in Agricultural Byproducts and Other Environmental Samples

Stigmastane trienes are frequently detected in a variety of environmental samples, often as degradation products of more common plant sterols. Their presence in agricultural residues is well-documented. For example, studies on cereal straws have identified stigmasta-3,5,22-triene in wheat, triticale, rye, and oat straw. acs.orgnih.gov In oat straw, stigmasta-3,5-dien-7-one (B1252272) has also been found. nih.gov These compounds are believed to arise from the degradation of free and conjugated sterols present in the plant material. acs.org Similarly, the lipophilic extract of papyrus (Cyperus papyrus) stems has been shown to contain stigmasta-3,5,22-triene. nih.gov

Beyond terrestrial plant matter, stigmastane trienes and related dienes are found in aquatic and sedimentary environments. Research has identified stigmasta-3,5-diene (B145604) in environmental samples of algae and both stigmasta-3,5,22-triene and stigmastan-3,5-diene (B12321055) in lake sediments. mit.educsic.es Furthermore, stigmasta-3,5-dien-7-one has been detected in river sediments, indicating the widespread distribution of these compounds in aquatic systems. psu.edu The precursor compound, stigmasta-5,24(28)-dien-3-ol, has been identified in the brown algae Sargassum aquifolium. rsc.org

Table 1: Occurrence of Stigmastane Trienes and Related Compounds in Various Samples

| Compound | Sample Type | Reference |

|---|---|---|

| Stigmasta-3,5,22-triene | Cereal Straws (Wheat, Triticale, Rye, Oat) | acs.orgnih.gov |

| Stigmasta-3,5-dien-7-one | Oat Straw, River Sediments | nih.govpsu.edu |

| Stigmasta-3,5,22-triene | Papyrus Stems | nih.gov |

| Stigmasta-1,3,5-triene | Algal Environmental Samples (Pyrolysis Product) | mit.edu |

| Stigmasta-3,5-diene | Algal Environmental Samples, Lake Sediments | mit.educsic.es |

| Stigmasta-3,5,22-triene | Lake Sediments | csic.es |

| Stigmasta-5,24(28)-dien-3-ol | Brown Algae (Sargassum aquifolium) | rsc.org |

Studies on the Formation of Degradation Products of Stigmastane Derivatives in Environmental Contexts

The formation of stigmastane trienes in the environment is primarily a result of the degradation of parent stigmastane sterols, such as stigmasterol and β-sitosterol. These sterols are abundant in higher plants and algae. mdpi.comfrontiersin.org Various environmental and industrial processes can facilitate this transformation.

Thermal degradation is a significant pathway for the formation of these compounds. Laboratory studies have shown that heating stigmasterol can lead to the production of several degradation products, including stigmasta-3,5,22-triene, stigmasta-3,5,22-trien-7-one, and stigmasta-4,22-dien-3-one. scispace.com This process is relevant in contexts such as food processing, for example, during the deodorization of vegetable oils where stigmasta-3,5-diene can be formed from the dehydration of steroidal compounds. researchgate.netresearchgate.net

In natural environmental settings, diagenesis—the physical and chemical changes occurring during the conversion of sediment to sedimentary rock—plays a crucial role. Pyrolysis experiments designed to simulate diagenesis have demonstrated that C29 sterols can be converted to compounds like stigmasta-1,3,5-triene. mit.edu The structural characteristics of stigmasterol, particularly its double bonds, make it susceptible to degradation pathways like oxidation. researchgate.net Microbial activity is another key factor, as certain microorganisms are capable of converting sterols into a range of other steroidal compounds. researchgate.net These degradation processes, whether thermal, diagenetic, or microbial, contribute to the presence and variety of stigmastane trienes found in environmental samples.

Q & A

What are the primary analytical challenges in identifying and quantifying Stigmasta-3,5,24(28)-triene in complex biological matrices, and what methodological strategies address these?

Level: Basic

Answer:

The compound’s structural similarity to other sterols (e.g., stigmasta-3,5-diene, fucosterol) and low natural abundance pose challenges. Key strategies include:

- Chromatographic separation: Use of GC-MS with polar capillary columns to resolve co-eluting sterols. Internal standards like cholesta-3,5-diene improve quantification accuracy .

- Ionization technique optimization: Positive Chemical Ionization (PCI) enhances sensitivity for sterol derivatives compared to Electron Ionization (EI), reducing fragmentation .

- Validation parameters: Ensure linearity (e.g., R² > 0.999 for stigmasta derivatives in 0.02–0.75 mg/L ranges), precision (RSD < 5%), and recovery rates (spiked samples in olive oil matrices) during method development .

How do structural variations among stigmasta isomers (e.g., double-bond positions, side-chain modifications) influence their biological activity and metabolic roles in plant systems?

Level: Advanced

Answer:

- Comparative activity studies: Use in vitro assays (e.g., DPPH scavenging) to test antioxidant synergism with squalene or β-sitosterol. Co-occurrence in ethanol/methanol extracts of Edgaria darjeelingensis suggests cooperative effects .

- Metabolic tracking: Isotopic labeling (e.g., ¹³C) combined with LC-MS/MS can trace biosynthetic pathways. Structural analogs like stigmasta-4,24(28)-dien-3-one (CAS 56143-35-2) serve as references for enzymatic oxidation studies .

- Computational modeling: Molecular docking simulations predict binding affinities to receptors (e.g., nuclear receptors), highlighting the impact of Δ³,⁵ conjugation on sterol-protein interactions.

What experimental designs are optimal for resolving contradictory bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

Level: Advanced

Answer:

- Dose-response standardization: Use clinically relevant concentrations (e.g., 1–100 µM) and control for solvent interference (e.g., DMSO cytotoxicity).

- Context-dependent assays: Test activity under varying oxidative stress conditions (e.g., H₂O₂-induced vs. natural aging models). Synergistic effects in plant extracts may mask individual compound behavior .

- Multi-omics integration: Combine transcriptomics (e.g., ROS-related gene expression) with metabolomics to distinguish direct antioxidant action from downstream regulatory effects.

How can researchers validate the purity of synthetically derived this compound, and what spectroscopic criteria are definitive?

Level: Basic

Answer:

- Chromatographic purity: HPLC-ELSD (Evaporative Light Scattering Detection) with ≥95% peak area threshold.

- Spectroscopic confirmation:

What methodologies are recommended for studying the enzymatic regulation of this compound biosynthesis in plant models?

Level: Advanced

Answer:

- Gene silencing: CRISPR/Cas9 knockout of candidate genes (e.g., CYP710A isoforms) in model plants, followed by LC-MS quantification of sterol profiles.

- Enzyme kinetics: Purify oxidosqualene cyclases (OSCs) and assay activity using ²H-labeled substrates. Monitor product specificity via NMR .

- Subcellular localization: GFP-tagged enzymes imaged via confocal microscopy to identify compartmentalization (e.g., endoplasmic reticulum vs. lipid droplets).

How should researchers address discrepancies in reported extraction yields of this compound across solvent systems?

Level: Basic

Answer:

- Solvent polarity optimization: Test binary systems (e.g., ethanol/methanol 1:1) to balance solubility and selectivity. Polar solvents extract glycosylated forms, while non-polar solvents favor aglycones .

- Matrix effect mitigation: Use solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids. Validate recovery rates using spiked samples.

- Standardized reporting: Adopt CONSORT-like guidelines for extraction protocols, detailing solvent ratios, temperatures, and centrifugation parameters to ensure reproducibility .

What statistical approaches are appropriate for analyzing synergistic or antagonistic interactions between this compound and co-occurring phytochemicals?

Level: Advanced

Answer:

- Isobolographic analysis: Quantify synergy via combination indices (CI < 1 indicates synergy) in antioxidant assays .

- Multivariate regression: Model bioactivity as a function of sterol concentrations and interaction terms (e.g., stigmasta × squalene).

- Machine learning: Train random forest models on metabolomic datasets to identify predictive features for synergistic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.